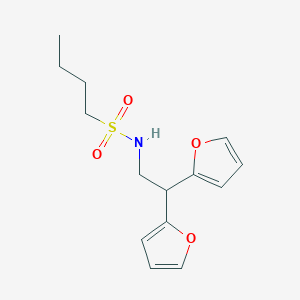
1-(4-(Dimethylamino)phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . It has a dimethylamino group attached to a phenyl group, which is known to be electron-donating and can stabilize the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves conjugation, where p-orbitals overlap across the molecule, leading to delocalization of electrons . This can result in interesting optical and electronic properties.Chemical Reactions Analysis
The compound likely undergoes reactions typical of pyrroles and aromatic amines. For instance, it might undergo electrophilic aromatic substitution or nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For instance, the presence of the dimethylamino group could make the compound a weak base . The compound might also exhibit interesting optical properties due to the conjugated system .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical, known for its complex structure, has been a subject of various studies focusing on its synthesis and properties. Research has explored its potential as a foundational compound for synthesizing a variety of heterocyclic compounds. A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, closely related to the compound , highlighted its potential for forming new heterocyclic compounds due to its suitable reactivity descriptors. Additionally, it demonstrated utility as a non-linear optical (NLO) material due to its significant first hyperpolarizability, indicating its application in photonics and optoelectronics (Singh, Rawat, & Sahu, 2014).
Potential CNS Activity
Another avenue of research has involved exploring derivatives of pyrrolo[2,1-c][1,4]benzothiazepine for central nervous system (CNS) activity. Synthesis of 3-(dimethylamino)methyl derivatives has been pursued, proposing a significant interest in developing compounds with potential CNS therapeutic benefits (Garofalo et al., 1996).
Wirkmechanismus
Target of Action
Similar compounds with dimethylamino phenyl groups have been reported to interact with the human serotonin transporter (hsert) . The hSERT plays a crucial role in terminating synaptic neurotransmission and is a molecular target for antidepressants and psychostimulants .
Mode of Action
It’s worth noting that compounds with similar structures have shown to be substrates for hsert . These compounds are taken up by hSERT-expressing cells in a Na+ and Cl- dependent manner, and their uptake can be inhibited by fluoxetine , suggesting a specific interaction with hSERT.
Biochemical Pathways
The interaction with hsert suggests that it may influence serotonergic signaling pathways
Pharmacokinetics
Similar compounds have been shown to exhibit specific uptake in cells expressing their target transporters . More detailed studies are needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
Its interaction with hsert suggests that it may influence serotonergic neurotransmission
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the release of similar compounds to the environment has been reported to occur from indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) and outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-9-13(10-18)12(2)17(11)15-7-5-14(6-8-15)16(3)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBUEQVVPOQCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2753164.png)

![N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2753166.png)





![N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2753175.png)
![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2753177.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2753182.png)